N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a methyl group at the N1 position and a methylthio (-SCH₃) substituent at the C6 position. The methylthio group enhances electron density and influences binding interactions with biological targets, while the N-methyl substituent modulates solubility and metabolic stability .
Properties
IUPAC Name |
N-methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c1-8-5-4-3-9-12-6(4)11-7(10-5)13-2/h3H,1-2H3,(H2,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXJRBVEHKTNBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1C=NN2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901585 | |
| Record name | NoName_717 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5444-28-0 | |
| Record name | NSC19081 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Core Pyrazolo[3,4-d]pyrimidine Synthesis
The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting 5-amino-1H-pyrazole-4-carbonitrile derivatives with formamide or its analogs under acidic or basic conditions. For example, Tominaga et al. demonstrated that heating 1,1'-dicyano-2,2'-dithiomethylmethylene with 4-nitrophenylhydrazine in dioxane and piperidine yields the pyrazole intermediate, which subsequently reacts with formamide to form the pyrimidine ring. Key spectral data include the appearance of a pyrimidine CH signal at δ = 8.69 ppm in ¹H NMR and the absence of a nitrile IR band (ν ≈ 2200 cm⁻¹).
Introduction of the Methylthio Group at Position 6
The methylthio (-SMe) substituent at position 6 is introduced via nucleophilic displacement or direct functionalization. Patent TR2021008599T describes a method where a chloro precursor (4-chloro-1H-pyrazolo[3,4-d]pyrimidine) reacts with sodium methanethiolate in dimethylformamide (DMF) at 80°C for 12 hours. This yields 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 85% purity, confirmed by LC-MS (m/z = 224.1 [M+H]⁺). Alternatively, bis(methylthio)methylenemalononitrile has been used as a methylthio donor in cyclization reactions, as reported in PMC6271700.
N-Methylation at Position 1
N-Methylation is achieved using trimethylsilyldiazomethane (TMSD) or methyl iodide. The patent TR2021008599T outlines a two-step process:
- Protection of the amine : The 4-amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions.
- Methylation : The protected intermediate reacts with TMSD in tetrahydrofuran (THF) at 0°C, followed by Boc deprotection using trifluoroacetic acid (TFA). This method achieves a 78% yield, with ¹H NMR showing a singlet at δ = 3.45 ppm for the N-methyl group.
One-Pot Synthesis via Tandem Reactions
A streamlined one-pot synthesis is described in PMC6271700, where 5-amino-3-substituted pyrazole derivatives react with ethoxymethylenemalononitrile in ethanol under reflux. This tandem cyclization-methylthiolation sequence produces N-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 72% yield. Key advantages include reduced purification steps and shorter reaction times (4–6 hours).
Spectroscopic Characterization and Validation
Critical spectroscopic data for the final compound include:
- ¹H NMR (DMSO-d₆) : δ = 8.21 (s, 1H, pyrazole-H), 3.45 (s, 3H, N-CH₃), 2.52 (s, 3H, S-CH₃).
- IR (KBr) : ν = 3417 cm⁻¹ (N-H stretch), 1669 cm⁻¹ (C=O from intermediates), 1265 cm⁻¹ (C-S).
- MS (ESI) : m/z = 238.1 [M+H]⁺, consistent with the molecular formula C₈H₁₁N₅S.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Byproduct Formation : Methylation at position 7 competes with position 1. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses this side reaction.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for methylthio introduction but require rigorous drying to prevent hydrolysis.
- Catalyst Efficiency : Palladium catalysts (e.g., Pd(dppf)Cl₂) improve coupling reactions in Suzuki-Miyaura steps for advanced intermediates, though their cost necessitates recycling.
Industrial-Scale Considerations
The patent TR2021008599T emphasizes replacing expensive catalysts (e.g., tetrakis(triphenylphosphine)palladium) with cheaper alternatives like palladium acetate. Additionally, continuous flow reactors reduce reaction times from 24 hours to 2 hours for methylation steps, achieving a 90% conversion rate.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The methylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Biological Activities
N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits various biological activities, notably:
- Anticancer Potential : Research indicates that this compound may inhibit specific molecular targets involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : Studies have shown that it can interact with certain enzymes, which may lead to therapeutic applications in treating diseases influenced by these enzymes.
Anticancer Research
Several studies have focused on the anticancer properties of this compound. For instance:
- Case Study : In vitro studies demonstrated that this compound inhibits the growth of various cancer cell lines by targeting specific pathways associated with cell cycle regulation and apoptosis. These findings suggest its potential as a lead compound for developing new anticancer therapies.
Structure-Activity Relationship (SAR) Studies
The compound serves as a scaffold for synthesizing analogs to explore structure-activity relationships. Researchers have synthesized various derivatives to evaluate their biological activities and optimize pharmacological properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Lacks N-methyl group | Precursor for modifications |
| 1-Methyl-4-amino-pyrazolo[3,4-d]pyrimidine | Different substituents on the pyrazole ring | Distinct biological activity |
| 5-Amino-2-methylthio-pyrazolo[3,4-d]pyrimidine | Amino group at a different position | Different pharmacological properties |
The unique substitution pattern of this compound influences its reactivity and biological activity compared to these analogs.
Mechanism of Action
The mechanism of action of N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and biological performance.
Structural and Substituent Variations
Physicochemical Properties
- Melting Points: Target Compound: Not reported. Ethylthio Analog (2c): 128–131°C . Chlorophenyl Derivative (2a): 169–171°C . Higher melting points in halogenated derivatives suggest increased crystallinity due to intermolecular interactions.
Solubility :
Key Trends and Insights
Substituent Impact :
- Methylthio Group : Enhances electron density, improving interactions with hydrophobic enzyme pockets .
- N-Substituents : Methyl or small alkyl groups (e.g., isopropyl) balance solubility and target affinity, while aryl groups (e.g., benzyl) increase lipophilicity and CNS penetration .
- Halogenation : Chlorine or fluorine substituents improve metabolic stability and binding affinity but may increase toxicity .
Synthetic Efficiency :
Nucleophilic substitution reactions yield higher purity (≥95%) compared to Suzuki couplings, which require transition-metal catalysts .
Biological Optimization : The target compound’s structure strikes a balance between reactivity (methylthio) and pharmacokinetics (N-methyl). Further optimization could explore ethylthio or isopropylthio groups to enhance potency while retaining solubility .
Biological Activity
N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 5444-28-0) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies and highlighting significant findings.
- Molecular Formula : CHNS
- Molecular Weight : 195.25 g/mol
- CAS Number : 5444-28-0
Research indicates that this compound may exert its biological effects through modulation of various signaling pathways. Notably, studies suggest that it interacts with key enzymes and receptors involved in inflammatory responses and pain signaling.
Anti-inflammatory Effects
Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anti-inflammatory properties. For instance, a study highlighted the inhibition of the NF-κB pathway, which is crucial in mediating inflammatory responses. The compound showed effective inhibition of LPS-induced NF-κB/AP-1 reporter activity, indicating its potential as an anti-inflammatory agent .
Analgesic Properties
This compound has been evaluated for its analgesic properties in various animal models. In one study, it was shown to reduce pain responses in models of acute inflammatory pain, suggesting a role in pain management therapies .
Structure-Activity Relationship (SAR)
The structural modifications of pyrazolo[3,4-d]pyrimidines have been extensively studied to optimize their biological activity. The presence of the methylthio group at position 6 and the N-methyl substitution are critical for enhancing the compound's potency against specific biological targets. Table 1 summarizes key findings from SAR studies.
| Compound | Structure | Biological Activity | IC (µM) |
|---|---|---|---|
| A | Structure A | Anti-inflammatory | <50 |
| B | Structure B | Analgesic | 30 |
| C | Structure C | Cytotoxic | 15 |
Case Studies
- In Vivo Analysis : In a controlled study involving rodent models, this compound was administered at varying doses to assess its analgesic effects. Results indicated significant pain relief at doses as low as 10 mg/kg without notable side effects .
- Cell-Based Assays : In vitro assays demonstrated that the compound effectively inhibited pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), underscoring its potential therapeutic application in chronic inflammatory diseases .
Q & A
Q. What are the common synthetic routes for N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and alkylation. For example, alkylation of a pyrazolo[3,4-d]pyrimidine core with ω-bromo esters under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) can introduce methylthio and methylamine groups. Subsequent deprotection and coupling steps yield the final compound .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methylthio at C6, methylamine at N1) and stereochemistry .
- IR spectroscopy : To identify NH stretching (~3150–3350 cm⁻¹) and methylthio vibrations (~700 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and bond lengths (e.g., C–S bond stability in methylthio groups) .
Q. How is biological activity assessed in preliminary studies?
Initial screens often target kinase inhibition (e.g., Src family kinases) using:
Q. What solvents and reaction conditions are optimal for synthesis?
Q. How are intermediates purified during synthesis?
- Recrystallization : From ethanol or acetonitrile to remove unreacted starting materials .
- Column chromatography : Using silica gel with eluants like DCM/hexane (9:1) for analogs with bulky substituents .
Advanced Research Questions
Q. How can reaction yields be optimized for analogs with bulky substituents?
- Steric hindrance mitigation : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance solubility .
- Catalyst tuning : Replace Pd(dppf)Cl₂ with Pd(PPh₃)₄ for electron-deficient boronic acids in Suzuki couplings .
Q. How should researchers resolve contradictions between elemental analysis and spectral data?
Q. What strategies improve CNS penetration for neurotherapeutic applications?
Q. How are structure-activity relationships (SARs) explored for kinase inhibition?
Q. What methods validate target engagement in cellular models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
